molecular formula C10H10F2O B13911403 3-(2,5-Difluoro-4-methoxyphenyl)-1-propene

3-(2,5-Difluoro-4-methoxyphenyl)-1-propene

Cat. No.: B13911403
M. Wt: 184.18 g/mol
InChI Key: AWSPAQMKKISFQN-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-methoxyphenyl)-1-propene typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reagent to introduce the propene group. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-methoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 3-(2,5-Difluoro-4-methoxyphenyl)propane. Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide (NaOMe) can lead to the replacement of fluorine atoms.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: 3-(2,5-Difluoro-4-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Difluoro-4-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored as a potential pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-methoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets. The methoxy group may also play a role in the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluoro-4-methoxyphenyl)propanal
  • 3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid
  • 2-(2,5-Difluoro-4-methoxyphenyl)acetic acid

Uniqueness

Compared to similar compounds, 3-(2,5-Difluoro-4-methoxyphenyl)-1-propene stands out due to its propene chain, which imparts unique chemical reactivity and potential applications. The presence of the double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of fluorine atoms and a methoxy group on the phenyl ring enhances its stability and reactivity, distinguishing it from other related compounds.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1,4-difluoro-2-methoxy-5-prop-2-enylbenzene

InChI

InChI=1S/C10H10F2O/c1-3-4-7-5-9(12)10(13-2)6-8(7)11/h3,5-6H,1,4H2,2H3

InChI Key

AWSPAQMKKISFQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CC=C)F

Origin of Product

United States

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